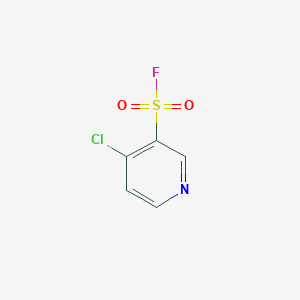![molecular formula C12H16O B13621018 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3-methylstyrene, followed by reduction. One common method is the reaction of 3-methylstyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent like sodium borohydride yields this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Formation of 1-[1-(3-Methylphenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(3-Methylphenyl)cyclopropyl]ethane.
Substitution: Formation of 1-[1-(3-Methylphenyl)cyclopropyl]ethyl halides or ethers.
科学的研究の応用
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions.
類似化合物との比較
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-[1-(3-Methylphenyl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-[1-(3-Methylphenyl)cyclopropyl]ethane: Similar structure but fully reduced without any functional groups.
Uniqueness: 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol is unique due to its specific combination of a cyclopropyl ring, a 3-methylphenyl group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-[1-(3-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16O/c1-9-4-3-5-11(8-9)12(6-7-12)10(2)13/h3-5,8,10,13H,6-7H2,1-2H3 |
InChIキー |
SDAJCERMEGLIHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2(CC2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


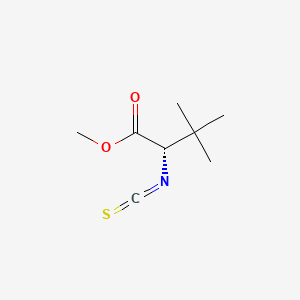
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
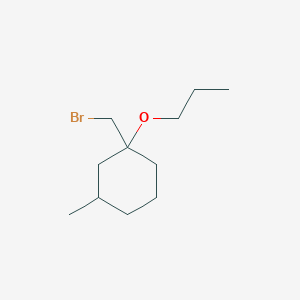


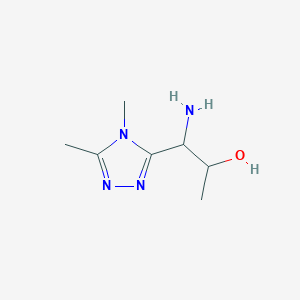
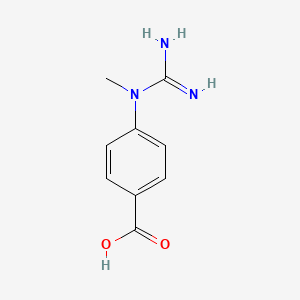
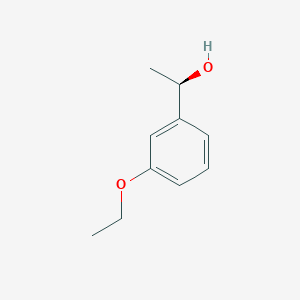
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
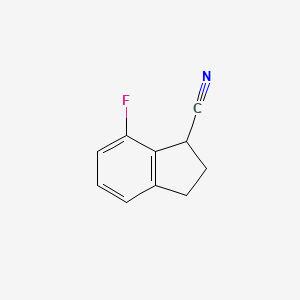
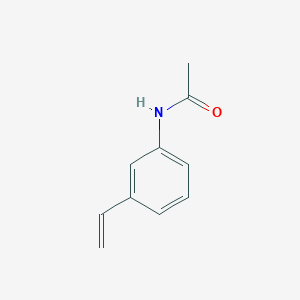
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
